molecular formula C10H13N B13593895 [(1R,2R)-2-phenylcyclopropyl]methanamine

[(1R,2R)-2-phenylcyclopropyl]methanamine

Cat. No.: B13593895
M. Wt: 147.22 g/mol
InChI Key: ATTLDOZXPZCOGK-UWVGGRQHSA-N
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Description

rac-[(1R,2R)-2-phenylcyclopropyl]methanamine is a chiral amine compound with a cyclopropyl ring substituted with a phenyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,2R)-2-phenylcyclopropyl]methanamine typically involves the cyclopropanation of styrene derivatives followed by amination

Industrial Production Methods

Industrial production of rac-[(1R,2R)-2-phenylcyclopropyl]methanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,2R)-2-phenylcyclopropyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted cyclopropyl derivatives, amine derivatives, and oxidized products such as ketones and aldehydes.

Scientific Research Applications

rac-[(1R,2R)-2-phenylcyclopropyl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-[(1R,2R)-2-phenylcyclopropyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • rac-[(1R,2R)-2-propylcyclopropyl]methanamine
  • rac-[(1R,2R)-2-(2-bromophenyl)cyclopropyl]methanamine

Uniqueness

rac-[(1R,2R)-2-phenylcyclopropyl]methanamine is unique due to its specific structural features, such as the phenyl group attached to the cyclopropyl ring

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

[(1R,2R)-2-phenylcyclopropyl]methanamine

InChI

InChI=1S/C10H13N/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2/t9-,10-/m0/s1

InChI Key

ATTLDOZXPZCOGK-UWVGGRQHSA-N

Isomeric SMILES

C1[C@H]([C@@H]1C2=CC=CC=C2)CN

Canonical SMILES

C1C(C1C2=CC=CC=C2)CN

Origin of Product

United States

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